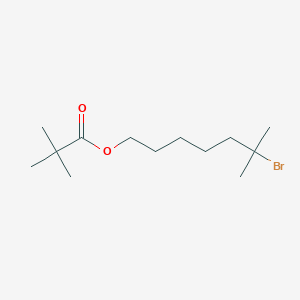
6-Bromo-6-methylheptyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-6-methylheptyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C13H25BrO2. It is a derivative of propanoic acid and is characterized by the presence of a bromine atom and a methyl group on the heptyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-6-methylheptyl 2,2-dimethylpropanoate typically involves the esterification of 6-bromo-6-methylheptanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-6-methylheptyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include 6-methylheptyl 2,2-dimethylpropanoate derivatives with different functional groups.
Oxidation: Products include 6-bromo-6-methylheptanoic acid or 6-bromo-6-methylheptanone.
Reduction: Products include 6-bromo-6-methylheptanol.
Applications De Recherche Scientifique
6-Bromo-6-methylheptyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-6-methylheptyl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-methylbenzo[d]oxazole: Similar in having a bromine atom and a methyl group, but differs in the presence of an oxazole ring.
Methyl 6-bromo-2-naphthoate: Contains a bromine atom and a methyl ester group, but has a naphthalene ring structure.
6-Bromo-2-picoline: A halogenated pyridine derivative with a bromine atom and a methyl group.
Uniqueness
6-Bromo-6-methylheptyl 2,2-dimethylpropanoate is unique due to its specific combination of a bromine atom, a methyl group, and an ester functional group on a heptyl chain. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
824391-91-5 |
|---|---|
Formule moléculaire |
C13H25BrO2 |
Poids moléculaire |
293.24 g/mol |
Nom IUPAC |
(6-bromo-6-methylheptyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H25BrO2/c1-12(2,3)11(15)16-10-8-6-7-9-13(4,5)14/h6-10H2,1-5H3 |
Clé InChI |
RMXWLQWRUNEAQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCCCCCC(C)(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]-](/img/structure/B14208291.png)
![3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14208292.png)

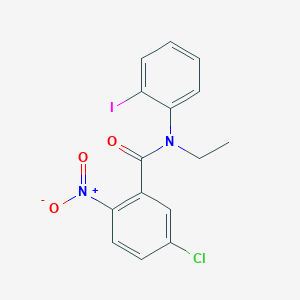

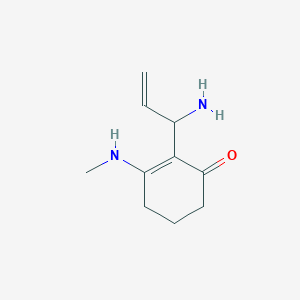
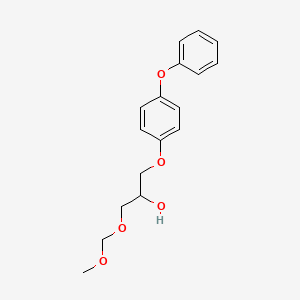
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
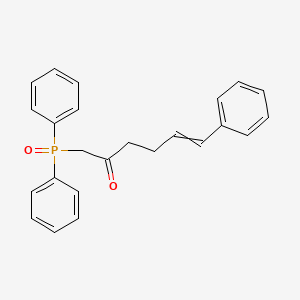
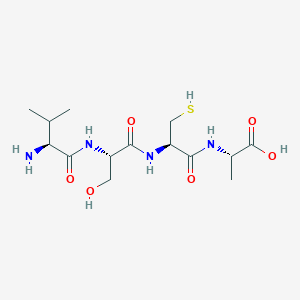
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
